Technical Guide: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Technical Guide: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
This technical guide provides an in-depth analysis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate , a specialized fluorinated building block used in the synthesis of high-value pharmaceuticals and agrochemicals.
Executive Summary
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (CAS 2089258-73-9 ) is a highly functionalized aromatic ester utilized as a critical intermediate in medicinal chemistry. Its structure combines three electron-withdrawing groups (two fluorines and one trifluoromethyl) on a benzoate core. This unique substitution pattern imparts significant electronic deficiency to the aromatic ring, making it a "privileged scaffold" for nucleophilic aromatic substitution (
-
Primary Application: Synthesis of kinase inhibitors, anti-viral agents, and advanced herbicides.
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Key Feature: The 2,6-difluoro motif blocks metabolic oxidation at sensitive ortho-positions while increasing lipophilicity.
-
Reactivity Profile: Highly activated for
displacement of fluorine; versatile ester functionality.
Chemical Identity & Physical Properties
| Property | Specification |
| CAS Number | 2089258-73-9 |
| IUPAC Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate |
| Synonyms | Benzoic acid, 2,6-difluoro-3-(trifluoromethyl)-, methyl ester |
| Molecular Formula | |
| Molecular Weight | 240.13 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Boiling Point | ~198–205 °C (Predicted based on analogs) |
| Density | ~1.45 g/cm³ (Predicted) |
| Solubility | Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water |
Synthesis & Production Methodologies
The synthesis of this compound typically follows two primary routes: direct esterification of the parent acid or de novo construction of the benzoate core via organometallic lithiation.
Route A: Esterification of 2,6-Difluoro-3-(trifluoromethyl)benzoic Acid (Standard Lab Scale)
This is the most reliable method for generating high-purity material for research.
-
Precursor: 2,6-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 1048921-49-8).
-
Reagents: Methanol (MeOH), Sulfuric Acid (
) or Thionyl Chloride ( ). -
Protocol:
-
Dissolve the parent acid (1.0 eq) in anhydrous MeOH (10–20 volumes).
-
Add catalytic conc.
(0.1 eq) or dropwise (1.5 eq) at 0°C. -
Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
to remove unreacted acid. -
Dry over
and concentrate to yield the methyl ester.
-
Route B: Lithiation-Carboxylation (Industrial Scale)
For large-scale manufacturing, starting from the cheaper 2,4-difluorobenzotrifluoride is preferred.
-
Precursor: 2,4-Difluoro-1-(trifluoromethyl)benzene.[1]
-
Reagents: n-Butyllithium (n-BuLi),
, Methyl Iodide (MeI) or MeOH/ . -
Mechanism: Directed Ortho Metalation (DoM).
-
Protocol:
-
Cool a solution of 2,4-difluoro-1-(trifluoromethyl)benzene in THF to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. The lithium selectively inserts at the position between the two fluorines (C3 relative to
, or C2 relative to the final carboxyl) due to the directing effect of the fluorine atoms. Note: Regioselectivity must be controlled carefully; the position between F and CF3 is also activated. -
Quench the lithiated species with dry
gas or dry ice. -
Perform an acidic workup to isolate the carboxylic acid.
-
Esterify using Route A conditions.
-
Reactivity & Applications
The core value of CAS 2089258-73-9 lies in its dual-reactivity :
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Ester Functionality: Standard electrophilic carbonyl chemistry.
-
Activated Aromatic Core: The ring is highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (
).
Nucleophilic Aromatic Substitution ( )
The presence of the Ester (EWG) and
-
Regioselectivity: Nucleophiles (amines, thiols, alkoxides) can displace the fluorine atoms.
-
Position 6 (Preferred): Attack here is sterically less hindered (adjacent to H and Ester) compared to Position 2 (sandwiched between Ester and
). -
Position 2: Highly electronically activated but sterically crowded.
-
-
Utility: This allows the creation of complex scaffolds where the benzoate serves as a central hub connecting different pharmacophores.
Functional Group Interconversion (FGI)
-
Hydrolysis:
Returns the parent Acid. -
Amidation:
or standard coupling (EDC/HOBt) after hydrolysis Amide (common in kinase inhibitors). -
Reduction:
or Benzyl alcohol or Benzaldehyde.
Visualization: Synthesis & Reactivity Map
Figure 1: Synthetic pathways to CAS 2089258-73-9 and its downstream transformation into pharmaceutical building blocks.
Handling & Safety (SDS Summary)
As a fluorinated aromatic ester, this compound requires standard organic laboratory safety protocols.
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Hazards:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (
or Ar) to prevent moisture absorption, although esters are generally stable. -
Disposal: Incineration in a chemical waste facility equipped with scrubbers for Hydrogen Fluoride (HF) generation.
References
-
PubChem. Methyl 3-(trifluoromethyl)benzoate (Analogous Data). National Library of Medicine. Available at: [Link]
-
Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]
-
Sample, H. C., & Senge, M. O. (2021).[2] Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[2][3] European Journal of Organic Chemistry.[2] Available at: [Link]
Sources
- 1. allhdi.com [allhdi.com]
- 2. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
